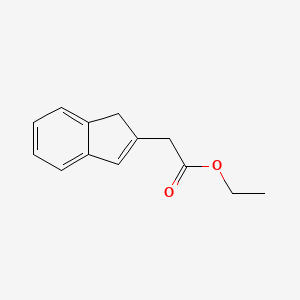

ethyl 2-(1H-inden-2-yl)acetate

Description

Ethyl 2-(1H-inden-2-yl)acetate is an ester derivative of indene, a bicyclic aromatic hydrocarbon. This compound features an indenyl moiety substituted at the 2-position with an acetate group, further esterified with an ethyl group. It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex polycyclic frameworks and chiral molecules. For example, it has been utilized in enantioselective organocatalytic [10+2] cycloaddition reactions to form tetrahydrocyclopenta[a]indene derivatives with high diastereo- and enantioselectivity (dr >20:1, ee = 99%) . Its synthesis often involves palladium-catalyzed cross-coupling or Michael addition pathways, with yields ranging from 53% to 58% depending on reaction conditions . The compound typically exists as a pale yellow oil with optical activity ([α]D = +47.1° in CH2Cl2) .

Propriétés

IUPAC Name |

ethyl 2-(1H-inden-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-15-13(14)9-10-7-11-5-3-4-6-12(11)8-10/h3-7H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEGJEUVZAAECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-inden-2-yl)acetate typically involves the reaction of 2-indanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of ethyl 2-(1H-inden-2-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(1H-inden-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of 2-(1H-inden-2-yl)acetic acid.

Reduction: Formation of 2-(1H-inden-2-yl)ethanol.

Substitution: Formation of halogenated or nitrated derivatives of the indene ring.

Applications De Recherche Scientifique

Ethyl 2-(1H-indol-2-yl)acetate is a chemical compound with the molecular formula C12H13NO2 . While specific applications of ethyl 2-(1H-inden-2-yl)acetate are not extensively documented in the provided search results, related compounds and derivatives offer insight into potential uses.

Chemical Properties and Structure

Ethyl 2-(1H-indol-2-yl)acetate is also known by its CID number 11106442 in PubChem . The core structure features an indole moiety, which is a common scaffold in many biologically active compounds.

Potential Applications Based on Related Compounds

1. Pharmaceutical Applications

- Neutrophil Elastase Inhibition: Indanedione derivatives, which are structurally related, have been studied for their ability to inhibit human neutrophil elastase (HNE). HNE is a major cause of lung tissue damage in conditions like chronic obstructive pulmonary disease (COPD) .

- Opioid Receptor Binding: Diazotricyclodecane compounds have demonstrated effectiveness in binding to opioid receptors, suggesting potential applications in pain management and related therapies .

- Preparation of Pharmaceutical Intermediates: Derivatives like 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole (Atipamezole) are used as α2-receptor antagonists .

2. Chemical Research

- Synthesis of Complex Molecules: Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate can be used as an intermediate in synthesizing more complex organic molecules.

- Reaction Types: This compound can undergo oxidation, reduction, and substitution reactions to form various derivatives.

3. Other Potential Applications

- Fragrances and Flavoring Agents: Due to their pleasant aroma, compounds in this class may be utilized in the production of fragrances and flavoring agents.

- Material Science: Teflon finishes, which incorporate fluorocarbon coatings, can provide chemical inertness, water repellency, and friction resistance. These finishes are applicable to various materials like metals, glass, and ceramics .

- Industrial Applications: Related compounds are used in various industrial applications such as conveyor chutes, molding dies, and textile drying cans to enhance production and improve quality .

Mécanisme D'action

The mechanism of action of ethyl 2-(1H-inden-2-yl)acetate involves its interaction with specific molecular targets. The indene ring system can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active indene moiety, which can then participate in further biochemical reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ethyl 2-(1H-inden-2-yl)acetate belongs to a broader class of indene- and indole-derived esters. Below is a comparative analysis of structurally or functionally related compounds:

Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Structure : Substituted benzofuran core with bromo and ethyl-sulfinyl groups.

- Synthesis : Prepared via oxidation of a thioether precursor using 3-chloroperoxybenzoic acid.

- Properties : Crystalline solid stabilized by π-π interactions (centroid distance = 3.814 Å) and weak C–H···O hydrogen bonds .

- Key Difference : The benzofuran system confers distinct electronic properties compared to the indenyl group, influencing reactivity in cross-coupling reactions.

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

- Structure : Indole core substituted with a 4-nitrobenzoyl group at the 2-position and an acetate ester at the 3-position.

- Synthesis : Achieved via aza-alkylation/intramolecular Michael cascade followed by desulfonative dehydrogenation.

- Applications : Indole derivatives are privileged scaffolds in pharmaceuticals (e.g., anticancer agents) .

- Key Difference : The indole ring’s nitrogen atom enables hydrogen bonding and coordination, unlike the purely hydrocarbon-based indenyl system.

Ethyl 2-(6-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

- Structure : Partially saturated indene (dihydroindenyl) with fluoro and hydroxy substituents.

- Properties : Predicted pKa = 9.05, boiling point = 326°C, and density = 1.220 g/cm³ .

Methyl 2-(1H-Inden-2-yl)acrylate

- Structure : Acrylate ester with an indenyl substituent.

- Applications : Reacts with azomethine ylides to generate spiro-pyrrolidines, highlighting its utility in heterocycle synthesis .

- Key Difference : The α,β-unsaturated ester in acrylates enables conjugate addition reactions, which are unavailable in saturated acetate analogs.

Dimethindene

- Structure : N,N-Dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethylamine.

- Applications : Antihistamine with mast-cell stabilizing properties; the pyridine moiety enhances bioavailability .

- Key Difference : Incorporation of a basic amine group enables salt formation and pharmacological activity, unlike neutral esters like ethyl 2-(1H-inden-2-yl)acetate.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Synthetic Utility : Ethyl 2-(1H-inden-2-yl)acetate’s indenyl group facilitates cycloaddition and cross-coupling reactions, enabling access to polycyclic structures .

- Structural Modifications : Substituents like fluorine or sulfinyl groups significantly alter physical properties (e.g., solubility, stability), guiding material design .

Activité Biologique

Ethyl 2-(1H-inden-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data.

Chemical Structure and Properties

Ethyl 2-(1H-inden-2-yl)acetate features an indene ring system, which is known for its diverse biological activities. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which contribute to its reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research Findings:

Ethyl 2-(1H-inden-2-yl)acetate has been investigated for its antimicrobial properties. Studies have shown that compounds with similar indene structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative of this compound demonstrated a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Ethyl 2-(1H-inden-2-yl)acetate Derivatives

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Enterococcus faecalis | 8 | |

| Escherichia coli | Varies | |

| Pseudomonas aeruginosa | Varies |

Anticancer Activity

Case Studies:

The anticancer potential of ethyl 2-(1H-inden-2-yl)acetate has been explored in vitro. Research indicates that compounds derived from indene structures can inhibit cancer cell proliferation. For example, studies involving similar compounds have shown cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Antioxidant Activity

Mechanism of Action:

The antioxidant activity of ethyl 2-(1H-inden-2-yl)acetate is attributed to its ability to scavenge free radicals. Studies have demonstrated that similar compounds exhibit significant free radical scavenging capacities, with IC50 values comparable to standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.